molecular formula C19H30ClN B13759841 (+-)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochloride CAS No. 24629-65-0

(+-)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochloride

Cat. No.: B13759841
CAS No.: 24629-65-0
M. Wt: 307.9 g/mol
InChI Key: TVMQQJOSQMPWMU-UHFFFAOYSA-N
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Description

(±)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bornanamine core substituted with a 2,4-dimethylbenzyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochloride typically involves multiple steps. One common approach is the reaction of bornanamine with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as halides or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(±)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (±)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride
  • N-(2,4-Dimethylbenzyl)hydrazine hydrochloride

Uniqueness

(±)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochloride stands out due to its unique bornanamine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and industrial applications.

Properties

CAS No.

24629-65-0

Molecular Formula

C19H30ClN

Molecular Weight

307.9 g/mol

IUPAC Name

(2,4-dimethylphenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride

InChI

InChI=1S/C19H29N.ClH/c1-13-6-7-15(14(2)10-13)12-20-17-11-16-8-9-19(17,5)18(16,3)4;/h6-7,10,16-17,20H,8-9,11-12H2,1-5H3;1H

InChI Key

TVMQQJOSQMPWMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C[NH2+]C2CC3CCC2(C3(C)C)C)C.[Cl-]

Origin of Product

United States

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